3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a phenylthio group, a tetrahydrothiophenyl group, and a piperidinyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate, which involves the reaction of tetrahydrothiophene with piperidine under specific conditions.
Attachment of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate leaving group on the intermediate.
Formation of the Final Compound: The final step involves the coupling of the piperidinyl intermediate with a propanamide derivative, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove specific functional groups or to alter its chemical structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated or dehalogenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylthio group may interact with enzymes or receptors, modulating their activity. The piperidinyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS2/c22-19(9-13-24-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-23-15-17/h1-5,16-17H,6-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPMFXIKMZFOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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